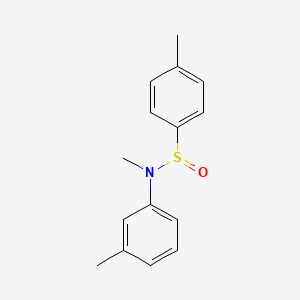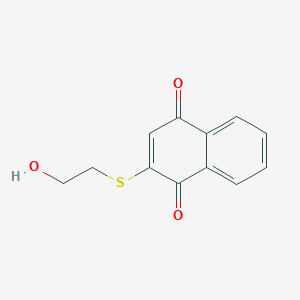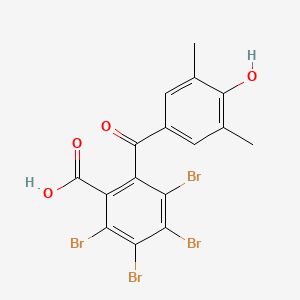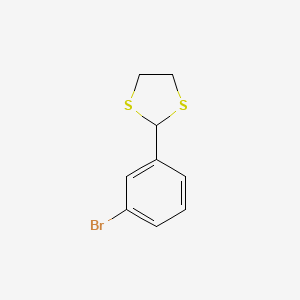
1,3-DITHIOLANE, 2-(m-BROMOPHENYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolane, 2-(m-bromophenyl)- is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a bromophenyl group attached to the second carbon. This compound is part of the broader class of 1,3-dithiolanes, which are known for their stability and versatility in organic synthesis .
Méthodes De Préparation
The synthesis of 1,3-dithiolane, 2-(m-bromophenyl)- typically involves the reaction of a carbonyl compound with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,3-Dithiolane, 2-(m-bromophenyl)- undergoes various chemical reactions, including:
Substitution: Reactions with nucleophiles like organolithium or Grignard reagents, which can replace the bromine atom with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can lead to the formation of thiols or other sulfur-containing compounds .
Applications De Recherche Scientifique
1,3-Dithiolane, 2-(m-bromophenyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,3-dithiolane, 2-(m-bromophenyl)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes . In cancer research, it is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
1,3-Dithiolane, 2-(m-bromophenyl)- can be compared to other similar compounds, such as:
1,2-Dithiolane: Another organosulfur compound with a similar structure but different reactivity and applications.
1,3-Dithiane: A related compound with two sulfur atoms in a six-membered ring, often used as a protecting group in organic synthesis.
Trithiocarbonates: Compounds containing three sulfur atoms, known for their use in reversible addition-fragmentation chain transfer (RAFT) polymerization.
The uniqueness of 1,3-dithiolane, 2-(m-bromophenyl)- lies in its specific reactivity and the presence of the bromophenyl group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
82436-20-2 |
|---|---|
Formule moléculaire |
C9H9BrS2 |
Poids moléculaire |
261.2 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-1,3-dithiolane |
InChI |
InChI=1S/C9H9BrS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 |
Clé InChI |
JHRNZQWXJTUNHH-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


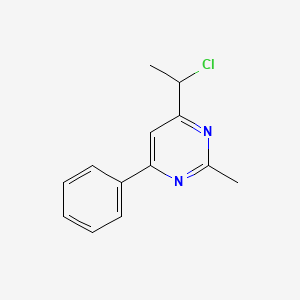
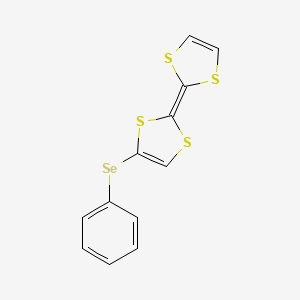
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
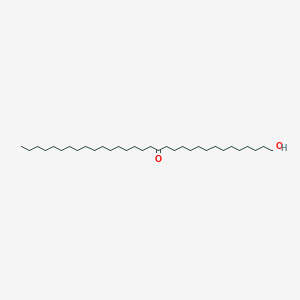
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)

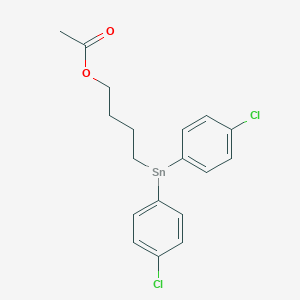
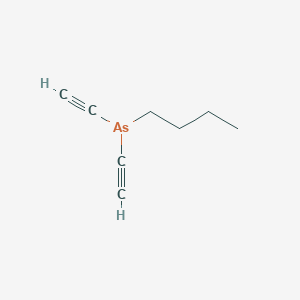
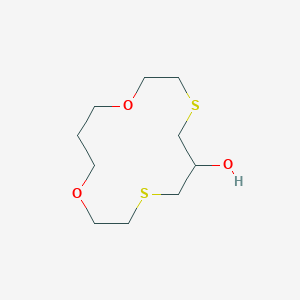
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
